(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Catalog No.
S3055881
CAS No.
1351357-89-5
M.F
C18H11NO3
M. Wt
289.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-...

CAS Number

1351357-89-5

Product Name

(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

IUPAC Name

(2Z)-6-hydroxy-2-(quinolin-2-ylmethylidene)-1-benzofuran-3-one

Molecular Formula

C18H11NO3

Molecular Weight

289.29

InChI

InChI=1S/C18H11NO3/c20-13-7-8-14-16(10-13)22-17(18(14)21)9-12-6-5-11-3-1-2-4-15(11)19-12/h1-10,20H/b17-9-

InChI Key

QKLICKFAHNDKHG-MFOYZWKCSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)C4=C(O3)C=C(C=C4)O

Solubility

not available

Synthesis and Characterization

6-Hydroxy-2-(2-quinolylmethylene)benzo[b]furan-3-one (6-HBMBF) is a heterocyclic compound synthesized through a condensation reaction between 6-hydroxy-benzo[b]furan-3-one and 2-quinoldehyde. Research articles describe various methods for the synthesis of 6-HBMBF, including solvent-free conditions and microwave irradiation. PubChem:

Potential Applications

Scientific research suggests that 6-HBMBF may have potential applications in various fields due to its structure and properties. Here are some areas of exploration:

  • Optical Materials: Research suggests 6-HBMBF exhibits photoluminescent properties, making it a potential candidate for optoelectronic applications. [scientific literature]
  • Medicinal Chemistry: Some studies have investigated the anti-microbial activity of 6-HBMBF. [scientific literature]

(2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is an organic compound characterized by a complex structure that includes a benzofuran core, a hydroxyl group, and a quinolinylmethylene moiety. This compound exhibits a unique arrangement of functional groups that contribute to its chemical reactivity and potential biological activities. The presence of both the hydroxyl group and the quinolinylmethylene substituent enhances its structural diversity, making it a subject of interest in medicinal chemistry and organic synthesis.

, which include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The quinolinylmethylene moiety can be reduced to modify its structure, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as alkyl halides or acyl chlorides can be utilized in the presence of a base.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Preliminary studies suggest that (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one may exhibit biological activities, potentially interacting with specific molecular targets such as enzymes or receptors. Its mechanism of action could involve modulation of enzyme activity, which may lead to therapeutic effects in various disease pathways. Further experimental studies are necessary to elucidate its full biological profile and therapeutic potential.

The synthesis of (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:

  • Condensation Reaction: The initial step often includes the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with quinoline-2-carbaldehyde under basic conditions.
  • Reaction Conditions: This reaction is commonly carried out in the presence of a base such as sodium hydroxide or potassium carbonate, using solvents like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the desired product forms.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography may be employed to isolate the compound with high purity.

The unique properties of (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one suggest potential applications in various fields:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex molecules.

Interaction studies involving (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one could focus on:

  • Binding Assays: Investigating how the compound interacts with specific enzymes or receptors.
  • Cellular Assays: Evaluating its effects on cellular pathways and its potential cytotoxicity or therapeutic effects.
  • Structure-Activity Relationship Studies: Understanding how modifications to its structure influence biological activity.

These studies are essential for determining the compound's viability for further development as a therapeutic agent.

Several compounds share structural similarities with (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-oneContains a pyridinylmethylene substituent instead of quinolinylLacks the quinoline ring
6-hydroxy-7-(4-methylpiperazin-1-yl)methyl)-1-benzofuranFeatures a piperazine moietyDifferent substitution pattern
6-hydroxy-2-(pyridin-3-ylylmethylene)-1-benzofuranHas a different position for the pyridinylmethylene groupVariability in substitution position

The uniqueness of (2Z)-6-hydroxy-2-[(quinolin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one lies in its combination of both hydroxyl and quinolinylmethylene groups on the benzofuran core, which contributes to distinct chemical reactivity and potential biological activities compared to similar compounds.

XLogP3

3.5

Dates

Modify: 2023-08-18

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